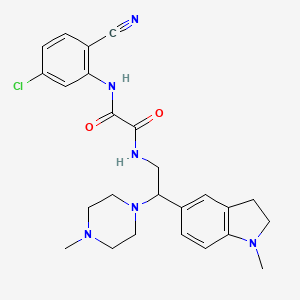

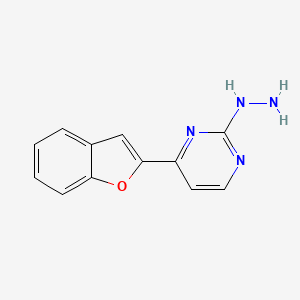

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran and pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, functionalized benzofuran-pyrazole scaffolds were synthesized through a four-step reaction, starting with o-alkyl derivatives of salicyaldehyde and progressing through various condensation and coupling reactions . Similarly, novel pyrimido[4,5-d]pyrimidine derivatives were synthesized, indicating the versatility of pyrimidine chemistry in creating a wide array of substituted compounds . These methods could potentially be adapted for the synthesis of "4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran and pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to optimize the molecular geometry and predict various properties . These techniques would be essential in determining the molecular structure of "this compound" and understanding its electronic and spatial configuration.

Chemical Reactions Analysis

Benzofuran and pyrimidine derivatives participate in a variety of chemical reactions. For example, hydrazino derivatives of pyrimidines have been synthesized and shown to undergo further reactions to form hydrazono derivatives and novel pentacyclic compounds . The reactivity of the hydrazine group in "this compound" would likely be a key feature in its chemical behavior, allowing for the formation of various derivatives through reactions with aldehydes, ketones, and other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran and pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's antimicrobial and antioxidant activities . Theoretical calculations such as natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) can provide insights into the reactivity and stability of these compounds . These analyses would be relevant for "this compound" to predict its behavior in biological systems or as a potential pharmaceutical agent.

Scientific Research Applications

Synthesis and Antitumor Activity

- Novel benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against HEPG2 (human liver carcinoma cell line) (El-Zahar et al., 2011).

Imaging Agents for Alzheimer’s Disease

- Benzofuran derivatives, including compounds similar to 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine, have been synthesized and studied as potential amyloid imaging agents for detecting B-amyloid plagues in Alzheimer’s disease (Labib, 2013).

Antimicrobial Activity

- Compounds containing benzofuran moieties have been synthesized and found to have significant antimicrobial activities against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).

Anti-HIV, Anticancer, and Antimicrobial Agents

- A series of benzofuran derivatives have been synthesized and evaluated for their anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed potential as anti-HIV agents and mild antifungal activity (Rida et al., 2006).

Synthesis and Biological Activities

- Various pyrimidines and isoxazoles bearing benzofuran moieties have been synthesized, demonstrating significant biological activities, including antimicrobial properties (Shankar et al., 2018).

Mechanism of Action

Target of Action

Benzofuran compounds, which are a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .

Mode of Action

It can be inferred from the broad range of clinical uses of benzofuran derivatives that they interact with their targets in a way that triggers diverse pharmacological activities .

Biochemical Pathways

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect multiple biochemical pathways related to these biological processes.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may induce significant molecular and cellular changes.

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they may be influenced by various environmental factors .

Safety and Hazards

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs. This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

properties

IUPAC Name |

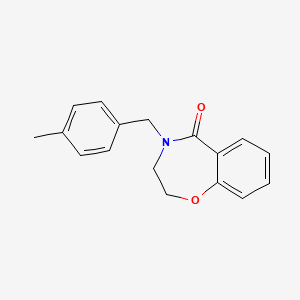

[4-(1-benzofuran-2-yl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-16-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)17-11/h1-7H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGFSJYUUBCLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)

![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2503192.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)